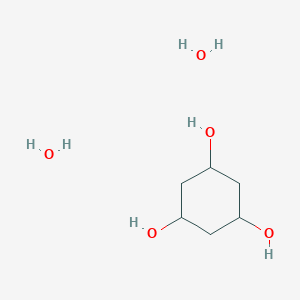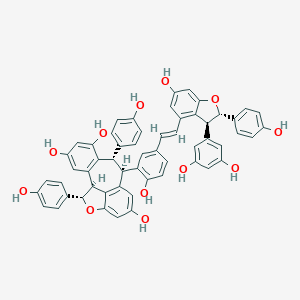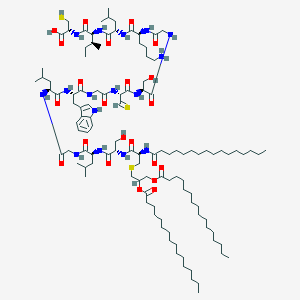
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dodecylbenzenesulfonamide or DBSA and is widely used in the synthesis of various materials.
Wirkmechanismus
The mechanism of action of DBSA is not fully understood. However, it is known to interact with the hydrophobic regions of proteins and lipids. DBSA has been shown to inhibit the activity of certain enzymes and to affect the fluidity of cell membranes. These effects are thought to be responsible for the various applications of DBSA.
Biochemische Und Physiologische Effekte
DBSA has been shown to have a low toxicity and is considered safe for use in various applications. However, some studies have shown that DBSA can cause skin irritation and sensitization in some individuals. DBSA has also been shown to have some antimicrobial properties and has been used in the production of antibacterial and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
DBSA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. DBSA is also stable under a wide range of conditions and can be used in various applications. However, DBSA has some limitations as well. It may interfere with certain assays and can be difficult to remove from samples.
Zukünftige Richtungen
There are several future directions for research on DBSA. One area of research is the development of new applications for DBSA. For example, DBSA could be used in the production of new materials with unique properties. Another area of research is the development of new synthesis methods for DBSA that are more efficient and environmentally friendly. Finally, research could be conducted to better understand the mechanism of action of DBSA and its interactions with proteins and lipids.
Conclusion:
In conclusion, DBSA is a versatile chemical compound with a wide range of applications in various scientific fields. Its synthesis is relatively simple, and it has low toxicity, making it safe for use in various applications. DBSA has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on DBSA, including the development of new applications and synthesis methods, and a better understanding of its mechanism of action.
Synthesemethoden
DBSA is synthesized by the reaction of dodecylbenzene with sulfur trioxide and ammonia. The reaction takes place in the presence of a catalyst and results in the formation of DBSA. The synthesis of DBSA is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DBSA has a wide range of applications in various scientific fields. It is commonly used as a surfactant in the production of detergents, emulsifiers, and dispersants. DBSA is also used in the synthesis of polymers, resins, and plastics. In addition, DBSA is used as a corrosion inhibitor in the petroleum industry and as a flotation agent in the mining industry.
Eigenschaften
CAS-Nummer |
115486-31-2 |
|---|---|
Produktname |
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- |
Molekularformel |
C25H37NO2S |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
N-(4-dodecylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-16-18-24(19-17-23)26-29(27,28)25-20-14-22(2)15-21-25/h14-21,26H,3-13H2,1-2H3 |
InChI-Schlüssel |
SSZBGXXIWUGPNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)








